molecular formula C4H7F3N2O B1267928 N-(2-aminoethyl)-2,2,2-trifluoroacetamide CAS No. 5458-14-0

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1267928
CAS No.: 5458-14-0
M. Wt: 156.11 g/mol
InChI Key: ZMBJWQJITKNQAY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of an aminoethyl group attached to a trifluoroacetamide moiety. This compound is of interest due to its unique chemical properties, which include the ability to form hydrogen bonds and its reactivity with various reagents. It is used in various fields such as organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

N-(2-aminoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

N-(2-aminoethyl)-2,2,2-trifluoroacetamide, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor . ACE2 is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE2, this compound can potentially affect these physiological processes .

Mode of Action

The compound interacts with ACE2, preventing the conversion of angiotensin II to angiotensin-(1-7). Angiotensin II is a potent vasoconstrictor, which means it narrows blood vessels and increases blood pressure. By inhibiting ACE2, the compound prevents the formation of angiotensin-(1-7), which has vasodilatory effects, thus potentially leading to increased vascular resistance and oxygen consumption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the balance of this system, potentially leading to increased blood pressure .

Result of Action

The primary result of the action of this compound is the inhibition of ACE2, which can lead to an increase in blood pressure due to the increased activity of angiotensin II. This could have potential implications in the treatment of conditions such as hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{CO}_2\text{O} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{NH}_2 + \text{CF}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and acid chlorides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

Major Products:

    Schiff Bases: Formed from condensation reactions with carbonyl compounds.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)glycine
  • N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This sets it apart from similar compounds that may lack the trifluoroacetamide moiety, resulting in different reactivity and applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJWQJITKNQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969825
Record name N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-14-0
Record name NSC23686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-1-trifluoroacetylethyldiamine (CF3CONH(CH2)2NH2 is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of ethylenediamine (0.6 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless product.
[Compound]
Name
N-1-trifluoroacetylethyldiamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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